N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide
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Overview
Description
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide is a chemical compound with the molecular formula C23H21N7O3 Its structure features a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core linked to a nicotinamide moiety
Preparation Methods
Synthetic Routes:: The synthetic routes for N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine derivative with nicotinic acid or its derivatives.
Reaction Conditions:: Reaction conditions typically involve suitable solvents, catalysts, and temperature control. The choice of reagents and conditions depends on the desired regioselectivity and yield.
Industrial Production:: Industrial-scale production methods may employ continuous flow processes or batch reactions. Optimization of yield, purity, and scalability are critical considerations.
Chemical Reactions Analysis
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine ring can be replaced.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives as potential drug candidates.
Organic Synthesis: The compound serves as a building block for complex molecules.
Biological Activity: Investigating its effects on cellular processes.
Drug Discovery: Targeting specific pathways using derivatives.
Materials Science: Applications in organic electronics, sensors, and coatings.
Mechanism of Action
The precise mechanism by which N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide is unique due to its fused pyrazolo-triazine-nicotinamide structure, similar compounds include other pyrazolo-triazines and nicotinamide derivatives.
Properties
Molecular Formula |
C14H9N7O2 |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9N7O2/c22-13(9-2-1-5-15-8-9)19-20-7-4-10-12(14(20)23)18-17-11-3-6-16-21(10)11/h1-8H,(H,19,22) |
InChI Key |
BEDCEPZABKKLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34 |
Origin of Product |
United States |
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